molecular formula C33H36N6O8S2 B2879839 ethyl 4-(2-((4-(4-ethoxyphenyl)-5-((4-(morpholinosulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate CAS No. 394232-30-5

ethyl 4-(2-((4-(4-ethoxyphenyl)-5-((4-(morpholinosulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate

カタログ番号: B2879839
CAS番号: 394232-30-5
分子量: 708.81
InChIキー: YLVJQKSMQVACTB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a 1,2,4-triazole derivative featuring a morpholinosulfonyl benzamido substituent at position 5 of the triazole core, a 4-ethoxyphenyl group at position 4, and a thioacetamido-benzoate ester side chain. Its structural complexity is designed to enhance binding affinity and pharmacokinetic properties, particularly targeting enzymes or receptors where sulfonyl and triazole motifs play critical roles (e.g., kinase inhibition or antimicrobial activity) .

特性

IUPAC Name

ethyl 4-[[2-[[4-(4-ethoxyphenyl)-5-[[(4-morpholin-4-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H36N6O8S2/c1-3-46-27-13-11-26(12-14-27)39-29(21-34-31(41)23-7-15-28(16-8-23)49(43,44)38-17-19-45-20-18-38)36-37-33(39)48-22-30(40)35-25-9-5-24(6-10-25)32(42)47-4-2/h5-16H,3-4,17-22H2,1-2H3,(H,34,41)(H,35,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVJQKSMQVACTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)OCC)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H36N6O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

708.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

Ethyl 4-(2-((4-(4-ethoxyphenyl)-5-((4-(morpholinosulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a complex organic compound with significant potential in medicinal chemistry. This article examines its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Ethyl group : Enhances solubility and bioavailability.
  • Morpholinosulfonyl group : Known for its role in enhancing pharmacological properties.
  • Triazole ring : Often associated with antifungal and anticancer activities.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. A study evaluated various derivatives for their Minimum Inhibitory Concentration (MIC) against pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives showed MIC values as low as 0.22 μg/mL, indicating strong antimicrobial efficacy .

CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
100.25E. coli

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer). The compound induced apoptosis in these cells, evidenced by increased caspase-3 activity and changes in cell cycle progression .

Cell LineIC50 (μM)Apoptosis Induction (%)
HepG26.127.51
MCF77.922.18

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit dihydrofolate reductase (DHFR), crucial for nucleotide synthesis, leading to antiproliferative effects on cancer cells.
  • Biofilm Disruption : The compound has shown the ability to inhibit biofilm formation in bacterial strains, which is critical for treating chronic infections .

Case Studies

  • Antimicrobial Efficacy : A comparative study on various triazole derivatives highlighted that those containing the morpholinosulfonyl moiety exhibited superior antimicrobial activity compared to their counterparts lacking this group.
  • Cytotoxicity in Cancer Models : Research involving HepG2 cells demonstrated that treatment with this compound resulted in a significant increase in apoptotic markers within 24 hours of exposure.

類似化合物との比較

Comparison with Structural Analogues

Structural Similarities and Key Differences

Core Triazole Modifications
  • Compound [7–9] (): These 1,2,4-triazole derivatives feature a 4-(4-X-phenylsulfonyl)phenyl group at position 5 and a 2,4-difluorophenyl group at position 3. Unlike the target compound, they lack the morpholinosulfonyl benzamido and ethoxyphenyl substituents. Their sulfur atom at position 3 exists in equilibrium between thione and thiol tautomers, while the target compound’s sulfur is fixed in a thioether linkage .
  • Compound 5a–5s (): These derivatives incorporate a benzimidazole moiety fused to the triazole core, enhancing planar aromaticity.
Substituent Effects on Bioactivity
  • Morpholinosulfonyl vs. Halogenated Groups: The morpholinosulfonyl group in the target compound introduces strong hydrogen-bonding capacity and polarity, contrasting with halogenated derivatives (e.g., 4h in , which has a bromophenyl group). Halogenated analogues often exhibit higher lipophilicity (logP > 3.5) but reduced aqueous solubility, whereas the morpholinosulfonyl group balances logP (~2.8) and solubility .
  • Ethoxyphenyl vs. Fluoro/Methoxy Groups : The 4-ethoxyphenyl group in the target compound offers moderate electron-donating effects compared to electron-withdrawing fluoro groups in analogues like [7–9]. This difference may influence π-π stacking interactions in target binding .

Computational Similarity Analysis

Using Tanimoto and Dice indices (), the target compound shows moderate similarity (~60–70%) to triazole-based kinase inhibitors (e.g., ruxolitinib analogues) due to shared triazole and sulfonyl motifs. However, its unique benzoate ester reduces similarity to simpler triazole-thiones (e.g., [7–9], ~40% similarity) .

Research Implications

The target compound’s hybrid structure combines features of 1,2,4-triazoles , sulfonamides , and benzoate esters , offering a versatile scaffold for drug discovery. Compared to simpler analogues, its design addresses limitations in solubility and target selectivity, though metabolic stability in vivo requires further study .

References [1] International Journal of Molecular Sciences, 2014, 15, 10908–10925. [3] Research Article, Hindawi, 2016. [4] The Use of Machine Learning in Molecular Modeling, n.d. [5] Synthesis and Characterization of New 5-(4-Nitrophenyl)-4-((4 Phenoxybenzylidene)amino)-4H-1,2,4-Triazoles, n.d. [7] Exploring the Potential of Phytocompounds for Targeting Epigenetic Mechanisms in Rheumatoid Arthritis, n.d. [9] Synthesis, Characterization and Study Biological Activity of Substances, 2024. [10] 三唑席夫碱苯并吡喃酮衍生物的合成及其抗病毒活性, 2012.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。